![molecular formula C17H22 B14084368 {[2-(But-3-en-1-yl)cyclohexylidene]methyl}benzene CAS No. 100009-23-2](/img/structure/B14084368.png)
{[2-(But-3-en-1-yl)cyclohexylidene]methyl}benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{[2-(But-3-en-1-yl)cyclohexylidene]methyl}benzene is a chemical compound known for its unique structure, which combines a cyclohexylidene ring with a butenyl side chain and a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {[2-(But-3-en-1-yl)cyclohexylidene]methyl}benzene typically involves the reaction of cyclohexanone with but-3-en-1-ylmagnesium bromide, followed by a Wittig reaction with benzyltriphenylphosphonium chloride. The reaction conditions generally require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
化学反応の分析
Types of Reactions
Oxidation: {[2-(But-3-en-1-yl)cyclohexylidene]methyl}benzene can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding saturated compounds.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, using reagents such as bromine or nitric acid to introduce various substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Bromine in carbon tetrachloride for bromination, nitric acid for nitration.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of brominated or nitrated derivatives.
科学的研究の応用
Chemistry
In chemistry, {[2-(But-3-en-1-yl)cyclohexylidene]methyl}benzene is used as a starting material for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology
Medicine
Potential medicinal applications could include the development of new pharmaceuticals, particularly those targeting specific pathways influenced by the compound’s unique structure.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or resins, due to its ability to undergo various chemical modifications.
作用機序
The mechanism of action for {[2-(But-3-en-1-yl)cyclohexylidene]methyl}benzene would depend on its specific application. In general, the compound’s reactivity is influenced by the electron-donating and electron-withdrawing effects of its substituents, which can affect its interaction with molecular targets. For example, in oxidation reactions, the electron-rich double bond in the butenyl side chain can be a site of attack by oxidizing agents.
類似化合物との比較
Similar Compounds
Cyclohexylbenzene: Lacks the butenyl side chain, making it less reactive in certain types of reactions.
Butylbenzene: Lacks the cyclohexylidene ring, resulting in different chemical properties.
Cyclohexylidene derivatives: Compounds with similar cyclohexylidene structures but different side chains.
Uniqueness
The uniqueness of {[2-(But-3-en-1-yl)cyclohexylidene]methyl}benzene lies in its combination of a cyclohexylidene ring with a butenyl side chain and a benzene ring. This structure provides a balance of stability and reactivity, making it a versatile compound for various chemical transformations and applications.
特性
CAS番号 |
100009-23-2 |
|---|---|
分子式 |
C17H22 |
分子量 |
226.36 g/mol |
IUPAC名 |
(2-but-3-enylcyclohexylidene)methylbenzene |
InChI |
InChI=1S/C17H22/c1-2-3-11-16-12-7-8-13-17(16)14-15-9-5-4-6-10-15/h2,4-6,9-10,14,16H,1,3,7-8,11-13H2 |
InChIキー |
DDXJSRTURPHPMA-UHFFFAOYSA-N |
正規SMILES |
C=CCCC1CCCCC1=CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


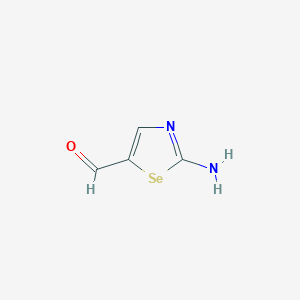


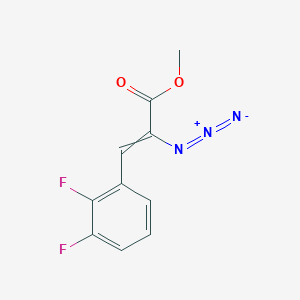
![2-[4-(diphenylmethyl)piperazin-1-yl]-6-{[(4-methylphenyl)sulfanyl]methyl}pyrimidin-4(3H)-one](/img/structure/B14084311.png)
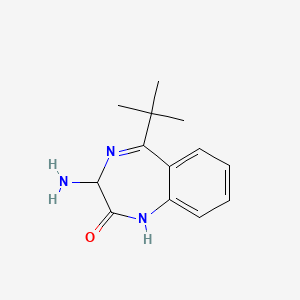

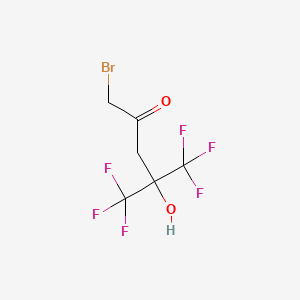
![6-[3-[2-[[3-(2-carboxyethyl)-5-[(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methyl]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-3-yl]propanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14084329.png)
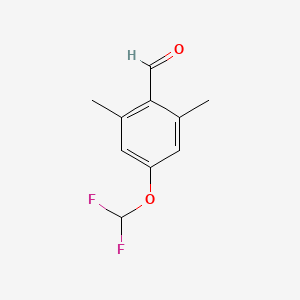
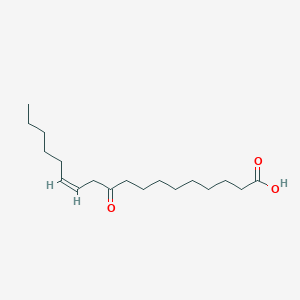
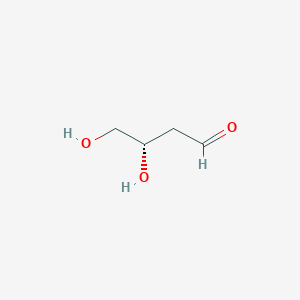
![2-[2-(2-Hydroxyethoxy)ethyl]-1-(4-hydroxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084355.png)

